

Spectroscopic Data for (S)-1-Boc-2-(hydroxymethyl)piperidine: A Technical Guide

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Compound of Interest

Compound Name:	(S)-1-Boc-2-(Hydroxymethyl)piperidine
Cat. No.:	B158072

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This technical guide provides a comprehensive overview of the spectroscopic data for **(S)-1-Boc-2-(hydroxymethyl)piperidine**, a key chiral building block in pharmaceutical and organic synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. While a complete, unified experimental dataset is not publicly available, this guide presents a combination of reported data for structurally similar compounds and predicted values based on the molecule's chemical structure.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **(S)-1-Boc-2-(hydroxymethyl)piperidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Data (Predicted)

Solvent: CDCl_3 , Reference: TMS at 0.00 ppm

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 4.05	m	1H	H-2
~ 3.95	m	1H	N-CH (axial)
~ 3.65	dd	1H	CH ₂ OH
~ 3.40	dd	1H	CH ₂ OH
~ 2.80	t	1H	N-CH (equatorial)
~ 1.80 - 1.40	m	6H	H-3, H-4, H-5
1.46	s	9H	Boc (tert-butyl)
(variable)	br s	1H	OH

Table 2: ^{13}C NMR Data (Predicted)Solvent: CDCl_3 , Reference: CDCl_3 at 77.16 ppm

Chemical Shift (δ) ppm	Assignment
~ 155.5	C=O (Boc)
~ 80.0	$\text{C}(\text{CH}_3)_3$ (Boc)
~ 65.0	CH ₂ OH
~ 56.0	C-2
~ 40.0	C-6
~ 28.5	$\text{C}(\text{CH}_3)_3$ (Boc)
~ 28.0	C-3
~ 25.5	C-5
~ 19.0	C-4

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3430	Strong, Broad	O-H stretch (alcohol)
~ 2975, 2870	Medium-Strong	C-H stretch (aliphatic)
~ 1690	Strong	C=O stretch (Boc carbamate)
~ 1480, 1455	Medium	C-H bend (methylene)
~ 1365	Medium	C-H bend (tert-butyl)
~ 1170	Strong	C-O stretch (carbamate)
~ 1060	Strong	C-O stretch (alcohol)

Mass Spectrometry (MS)

Table 4: MS Data (Predicted)

m/z	Ion
216.16	[M+H] ⁺
238.14	[M+Na] ⁺
160.11	[M - C ₄ H ₉ O] ⁺
116.10	[M - Boc+H] ⁺

Note: The exact m/z values are for the monoisotopic masses.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation.[\[1\]](#)

Methodology:

- Sample Preparation: Dissolve 5-10 mg of purified **(S)-1-Boc-2-(hydroxymethyl)piperidine** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube.[\[1\]](#)
- ^1H NMR Acquisition:
 - Spectrometer: 400 MHz or higher.
 - Pulse Program: Standard single-pulse (zg).
 - Number of Scans: 16 to 64.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-12 ppm.[\[1\]](#)
- ^{13}C NMR Acquisition:
 - Spectrometer: 100 MHz (or corresponding frequency for the available ^1H instrument).
 - Pulse Program: Proton-decoupled pulse sequence.
 - Number of Scans: 512 to 2048 (more for dilute samples).
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-220 ppm.[\[1\]](#)
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.[2]

Methodology:

- Sample Preparation: If the sample is a solid, a small amount can be placed directly on the ATR crystal. If it is an oil, a thin film can be applied to the crystal.
- Instrument: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used.
- Acquisition:
 - Spectral Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16 to 32.
- Data Analysis: A background spectrum of the clean, empty ATR crystal is first recorded. Then, the sample spectrum is acquired. The instrument's software automatically provides the transmittance or absorbance spectrum. Characteristic absorption bands are then assigned to their corresponding functional groups.[3]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.[4]

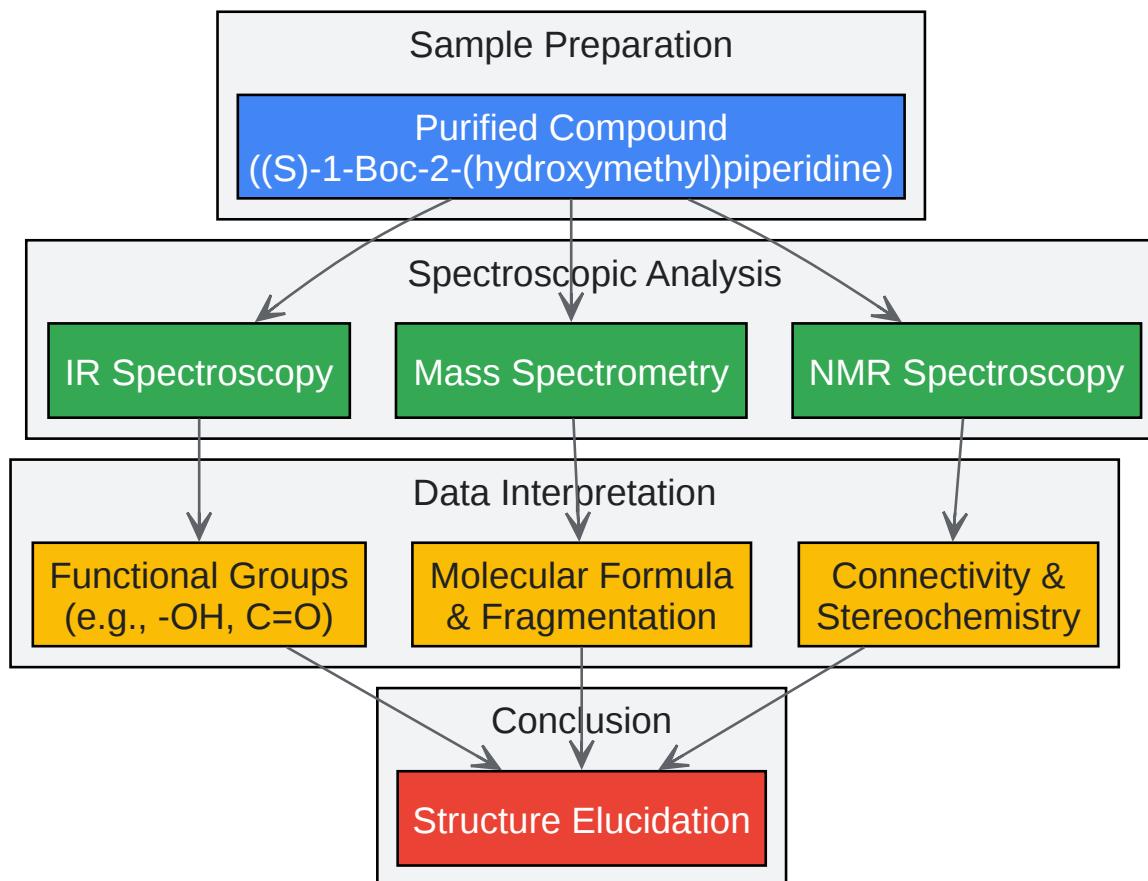
Methodology:

- Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[5]
- Ionization Technique: Electrospray ionization (ESI) is a common technique for this type of molecule as it is a soft ionization method that typically keeps the molecule intact.
- Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is suitable for obtaining high-resolution mass spectra (HRMS), which allows for the determination of the elemental composition.[6]

- Acquisition:
 - Mode: Positive ion mode is typically used to observe $[M+H]^+$ and $[M+Na]^+$ ions.
 - Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
- Data Analysis: Identify the molecular ion peak and any other significant adducts or fragment ions in the resulting mass spectrum.[\[7\]](#)

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.



Workflow for Structural Elucidation

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Caption: A logical workflow for the structural elucidation of organic compounds.

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